4'-Chloro-3-(2-methoxyphenyl)propiophenone
Overview
Description
4’-Chloro-3-(2-methoxyphenyl)propiophenone is a chemical compound with the CAS Number: 898769-91-0. Its molecular weight is 274.75 and its IUPAC name is 1-(4-chlorophenyl)-3-(2-methoxyphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 4’-Chloro-3-(2-methoxyphenyl)propiophenone is 1S/C16H15ClO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Chloro-3-(2-methoxyphenyl)propiophenone include a molecular weight of 274.75 .Scientific Research Applications
Herbicidal Activity
The synthesis and characterization of herbicidal ionic liquids based on 4’-Chloro-3-(2-methoxyphenyl)propiophenone (MCPA) anion and phenoxyethylammonium cation have been explored . These compounds exhibit herbicidal activity, making them potential candidates for weed control. The study involved testing their efficacy using cornflower (Centaurea cyanus L.) as the test plant.
Asymmetric Hydrogenation Catalyst
Chlorobis(2-methoxyphenyl)phosphine: serves as a reactant in asymmetric hydrogenation reactions. Researchers have utilized it in the synthesis of chiral diphosphine ligands, which find applications in enantioselective transformations and C-C cross-coupling reactions .
Antioxidant and Antimicrobial Properties
A derivative of 4’-Chloro-3-(2-methoxyphenyl)propiophenone , namely 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol , has been synthesized. This compound exhibits antioxidant activity and antimicrobial efficacy. Its potential applications include pharmaceuticals and antimicrobial agents .
Biopolymer Solvent
Ionic liquids (ILs) are being explored as solvents for biopolymers. While not directly studied for this compound, the broader field of ILs includes applications in dissolving cellulose, extracting lignin from biomass, and transforming it into aromatic compounds .
Asymmetric Reduction
In one study, 3-Chloropropiophenone (a related compound) was used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol . The reduction process employed preheated Candida utilis cells immobilized in calcium alginate gel beads .
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGAGHQVJGQOLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644175 | |
Record name | 1-(4-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898769-91-0 | |
Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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